molecular formula C16H6Br4 B107014 1,3,6,8-Tetrabromopyrene CAS No. 128-63-2

1,3,6,8-Tetrabromopyrene

Cat. No. B107014
CAS RN: 128-63-2
M. Wt: 517.8 g/mol
InChI Key: ZKBKRTZIYOKNRG-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrabromopyrene is a chemical compound that serves as a precursor for various star-shaped organic semiconductors. These materials are synthesized from 1,3,6,8-tetrabromopyrene and are notable for their solubility in common organic solvents, which facilitates the solution processing of devices like organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of derivatives of 1,3,6,8-tetrabromopyrene involves various coupling reactions. For instance, 1,3,6,8-tetra(2-pyridyl)pyrene is synthesized through Suzuki couplings between 1,3,6,8-tetrabromopyrene and 2-pyridylboronate . Additionally, the synthesis of 1,3,6,8-tetraethynylpyrene derivatives has been reported, with the introduction of acetylenic groups leading to significant changes in their optical properties .

Molecular Structure Analysis

The molecular structure of 1,3,6,8-tetrabromopyrene derivatives is crucial for their electronic and photophysical properties. For example, the introduction of trimethylsilyl groups to 1,3,6,8-tetraethynylpyrene results in different modes of molecular packing, which can be interconverted by physical stimuli . The molecular structure of these derivatives influences their fluorescence emission and their potential use in electronic devices.

Chemical Reactions Analysis

1,3,6,8-Tetrabromopyrene undergoes various chemical reactions to form different functional materials. For instance, the cyclometalating bridging ligand 1,3,6,8-tetra(2-pyridyl)pyrene, when complexed with ruthenium, exhibits electronic coupling between the metal centers . The chemical reactivity of 1,3,6,8-tetrabromopyrene allows for the creation of materials with unique electronic and optical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,6,8-tetrabromopyrene derivatives are diverse and depend on the substituents attached to the pyrene core. For example, the 1,3,6,8-tetrakis(ethylthio)pyrene-DDQ complex exhibits different physical properties in its two isolated phases, with variations in conductivity and IR spectra . The photophysical properties of 1,3,6,8-tetraethynylpyrene and its trimethylsilyl derivative have been studied, revealing high fluorescence quantum yields and solvent-insensitive vibronic band intensity ratios .

Scientific Research Applications

Organic Electronics and OLED Devices

1,3,6,8-Tetrabromopyrene has been utilized significantly in the field of organic electronics, particularly for designing and constructing novel classes of pyrene-based organic semiconducting materials. It has been used in the production of electroluminescent organic semiconductors for OLED devices, showing promising device performance with emissions in the blue and green spectrum. These materials, synthesized using Suzuki coupling reactions, have been effective as active light-emitting layers in organic light-emitting diodes (OLEDs), showcasing maximum brightness and power efficiency in certain derivatives (Salunke et al., 2016), (Sonar et al., 2010).

Sensing Applications

Another significant application of 1,3,6,8-tetrabromopyrene is in the synthesis of luminescent sensors. These sensors have been employed for selective and sensitive detection of metal ions and nitroaromatic explosives. By altering the reactive ratios of monomers, including 1,3,6,8-tetrabromopyrene, researchers have successfully tailored the color of the resultant materials, covering a wide range of emission peaks. This adaptability makes these materials suitable for applications in sensing, photocatalysis, and medical imaging (Guo & Cao, 2015).

Molecular Chemistry and Polymer Networks

1,3,6,8-Tetrabromopyrene has also been integral in advancing molecular chemistry, particularly in the formation of covalent organic polymers (COPs) and polymer networks. Studies have explored its role in on-surface polymerization, revealing how different substrates influence the formation of intermolecular bonds and the morphology of the final polymer network. These findings have implications for the development of novel materials in nanotechnology and surface chemistry (Pham et al., 2016).

Photocatalysis and Light-Emitting Applications

The compound has been employed in photocatalysis, demonstrating its utility in processes like visible-light irradiation and reductive desulfonylation. Its derivatives have been used as photocatalysts, highlighting their potential in green chemistry applications (Orita et al., 2021).

Gas Adsorption and Porosity

In the context of gas adsorption, 1,3,6,8-tetrabromopyrene-based copolymerized conjugated microporous polymers have shown high surface areas and notable CO2 uptake. These properties are vital for applications in environmental science and engineering, particularly for capturing greenhouse gases (Yu et al., 2015).

Safety And Hazards

1,3,6,8-Tetrabromopyrene is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation .

Future Directions

1,3,6,8-Tetrabromopyrene has attracted major attention in the organic electronics community for designing and constructing novel classes of pyrene-based organic semiconducting functional materials . It is expected to continue to be a significant compound in the field of organic electronics.

properties

IUPAC Name

1,3,6,8-tetrabromopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Br4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBKRTZIYOKNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029165
Record name 1,3,6,8-Tetrabromopyrene
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Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6,8-Tetrabromopyrene

CAS RN

128-63-2
Record name 1,3,6,8-Tetrabromopyrene
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Record name 1,3,6,8-Tetrabromopyrene
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Record name Pyrene, 1,3,6,8-tetrabromo-
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Record name 1,3,6,8-Tetrabromopyrene
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Record name 1,3,6,8-tetrabromopyrene
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Record name 1,3,6,8-TETRABROMOPYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
588
Citations
TA Pham, F Song, MT Nguyen, Z Li… - … A European Journal, 2016 - Wiley Online Library
The on‐surface polymerization of 1,3,6,8‐tetrabromopyrene (Br 4 Py) on Cu(111) and Au(111) surfaces under ultrahigh vacuum conditions was investigated by a combination of …
P Sonar, MS Soh, YH Cheng, JT Henssler… - Organic …, 2010 - ACS Publications
A series of star-shaped organic semiconductors have been synthesized from 1,3,6,8-tetrabromopyrene. The materials are soluble in common organic solvents allowing for solution …
Number of citations: 112 pubs.acs.org
VS Vyas, SV Lindeman, R Rathore - Journal of Photochemistry and …, 2019 - Elsevier
The synthesis of 1,3,6,8-tetraaryl substituted pyrenes is described. The substituents on the aryl groups influence the optoelectronic properties of the pyrene core indicating a strong …
Number of citations: 10 www.sciencedirect.com
CJ Yao, LZ Sui, HY Xie, WJ Xiao, YW Zhong… - Inorganic …, 2010 - ACS Publications
A new cyclometalating bridging ligand 1,3,6,8-tetra(2-pyridyl)pyrene was designed and synthesized through 4-fold Suzuki couplings between 1,3,6,8-tetrabromopyrene and 2-…
Number of citations: 76 pubs.acs.org
TA Pham, F Song, MT Nguyen, Z Li… - … A European Journal, 2016 - Wiley Online Library
The influence of the metal surface (Cu vs. Au) on the on-surface polymerization reaction of 1, 3, 6, 8-tetrabromopyrene was investigated in detail. Not only could the catalytic role of the …
RM Ipe, P Nag, S Mori, AP Nambiar… - The Journal of …, 2022 - ACS Publications
A tetra-functionalized pyrene precursor 4b is prepared using the Suzuki–Miyaura coupling of 1,3,6,8-tetrabromopyrene with N-Boc-2-pyrroleboronic acid. 4b displayed a blue emission …
Number of citations: 3 pubs.acs.org
M Yu, X Wang, X Yang, Y Zhao, JX Jiang - Polymer Chemistry, 2015 - pubs.rsc.org
A series of copolymerized conjugated microporous polymers (CP-CMPs) was synthesized by Suzuki cross-coupling copolymerization of 1,4-benzene diboronic acid with different ratios …
Number of citations: 51 pubs.rsc.org
S Hino, T Hirooka, H Inokuchi - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
Photoemissions from pyrene and its derivatives, 1,3,6,8-tetrachloropyrene(TClP), 1,3,6,8-tetrabromopyrene(TBrP), 1,6-dicyanopyrene(CDNP), 1,3,6,8-tetracyanopyrene(TCNP), and 1,3,…
Number of citations: 9 www.journal.csj.jp
J Hu, H Hiyoshi, JH Do… - Journal of Chemical …, 2010 - journals.sagepub.com
A novel pyrene-based highly pure blue fluorescent and stable molecule, 1,3,6,8-tetrakis[9,9-bis(3-methylbutyl)-9H-fluoren-2-yl]pyrene, was successfully synthesised via a Pd-catalysed …
Number of citations: 5 journals.sagepub.com
Z Chang, S Ye, B He, Z Bei, L Lin, P Lu… - Chemistry–An Asian …, 2013 - Wiley Online Library
Excimers are generally considered as detrimental to OLEDs. For pyrene‐based chromophores, however, this is not always true. In this contribution, two new methylated …
Number of citations: 21 onlinelibrary.wiley.com

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